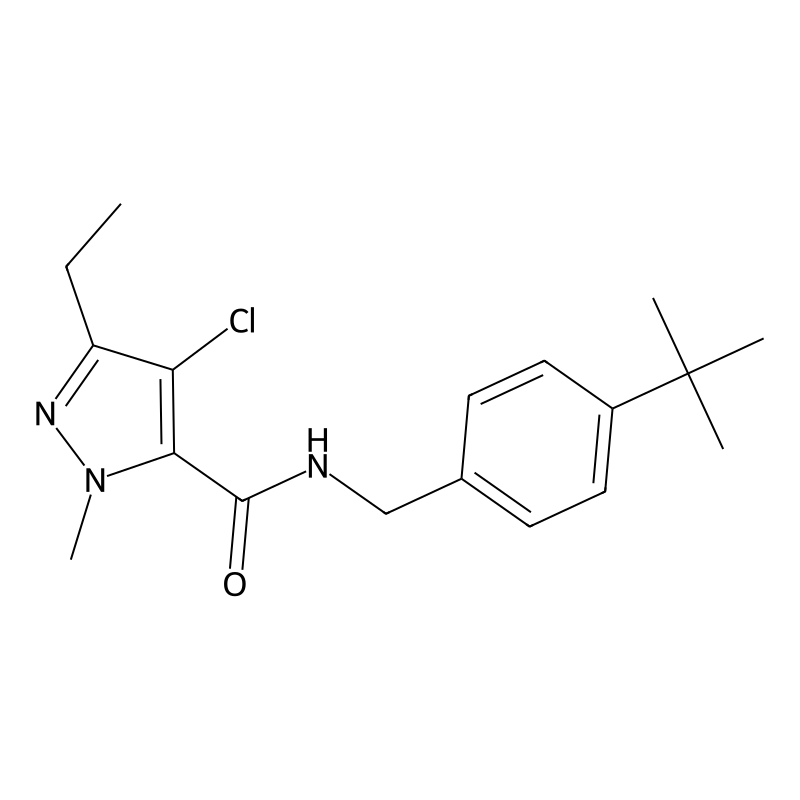

Tebufenpyrad

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/

Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785

Synonyms

Canonical SMILES

Detailed Mode of Action and Experimental Evidence

Tebufenpyrad's primary molecular mechanism is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which is a critical component of the electron transport chain [1] [2]. This inhibition halts ATP production, leading to energy depletion and cell death in target pests [1] [3].

Key Experimental Findings in Mammalian Cell Models

Research in mammalian systems reveals this compound's mechanisms and potential toxic effects at the cellular level, which are relevant for toxicological risk assessment.

Neurotoxicity and Mitochondrial Dysfunction: In rat dopaminergic neuronal cells (N27 cells), this compound exposure induced dose-dependent cell death (EC₅₀ of 3.98 μM) [3]. The treatment rapidly suppressed the mitochondrial oxygen consumption rate (OCR), decreased ATP-linked respiration, and reduced overall respiratory capacity, paralleling the effects of rotenone, a known complex I inhibitor [3]. This was accompanied by oxidative stress, including increased reactive oxygen species (ROS) generation and damage to mitochondrial enzymes [3].

Reproductive Toxicity: A study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound disrupts processes critical for embryo implantation [4]. The compound induced:

- Cell cycle arrest at the G0/G1 phase.

- Disruption of intracellular calcium (Ca²⁺) homeostasis.

- Activation of mitogen-activated protein kinase (MAPK) signaling pathways (ERK1/2, JNK, p38), which play roles in stress response, apoptosis, and proliferation.

- Inhibition of cell migration, a key process in implantation, and altered expression of pregnancy-related genes [4].

The diagram below illustrates the key signaling pathways and cellular processes disrupted by this compound, as identified in the in vitro studies on porcine cells:

Cellular pathways impacted by this compound exposure

Experimental Protocol for Assessing Mitochondrial Function

The Seahorse XF Analyzer is a key tool for measuring the impact of compounds like this compound on cellular bioenergetics. Below is a generalized workflow based on the cited research [3]:

General workflow for mitochondrial function assay

Environmental Fate and Regulatory Status

Understanding the persistence and regulatory approval of this compound is crucial for a comprehensive technical overview.

| Property | Value / Status | Notes |

|---|---|---|

| Water Solubility (pH 7, 20°C) | 2.39 mg/L [5] | Low solubility |

| Octanol-Water Partition Coefficient (Log P) | 4.93 [5] | High lipophilicity |

| EU Approval Status | Approved until 31/01/2027 [5] | Candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [5] |

| US Approval Status | Registered for use, including on ornamental plants in commercial greenhouses [1] |

| Dissipation Half-Life (Example Crops) | 3.0–4.2 days in Angelica leaves [6] 3.8–4.2 days in Aster scaber [7] | Moderately persistent; varies by crop and environment |

This compound is detected in various environmental samples, including rivers (up to 0.337 mg/L) and agricultural commodities like chili peppers (0.186 mg/kg) [4].

References

- 1. This compound [en.wikipedia.org]

- 2. EFSA Pilot Project on New Approach Methodologies (NAMs ... [efsa.europa.eu]

- 3. Alterations in mitochondrial dynamics induced by ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces cell cycle arrest and disruption of ... [sciencedirect.com]

- 5. This compound (Ref: AC 801757) - AERU [sitem.herts.ac.uk]

- 6. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]

- 7. Dissipation Kinetics and Risk Assessment of Spirodiclofen ... [mdpi.com]

Tebufenpyrad toxicity LD50 values

Mammalian Toxicity (LD50)

The following table summarizes the acute oral and dermal LD50 values for tebufenpyrad in laboratory mammals, which indicate its toxicity following a single exposure [1].

| Species | Sex | Route of Exposure | LD50 Value | Toxicity Category |

|---|---|---|---|---|

| Rat | Male | Oral | 595 mg/kg | Moderate Toxicity |

| Rat | Female | Oral | 997 mg/kg | Moderate Toxicity |

| Mouse | Male | Oral | 224 mg/kg | Moderate Toxicity |

| Mouse | Female | Oral | 210 mg/kg | Moderate Toxicity |

| Rat | Not Specified | Dermal | >2000 mg/kg | Low Toxicity |

Aquatic Toxicity

Research on early life stages of European sea bass (Dicentrarchus labrax) demonstrates that this compound is both toxic and teratogenic to aquatic organisms [2].

| Life Stage | Endpoint | Value (ppm) |

|---|---|---|

| Embryo | LC50 (96-hour) | 43.96 ppm |

| Larvae | LC50 (96-hour) | 25.67 ppm |

The study observed malformations including pericardial edema, yolk sac edema, and spinal deformities (lordosis, kyphosis), with the rate of malformations increasing with concentration [2].

Experimental Protocols for Toxicity Assessment

The following diagram and table outline a standard laboratory bioassay method used to evaluate the contact toxicity of pesticides to mites and bees, as applied in recent research [3].

Experimental workflow for contact toxicity bioassay.

| Step | Protocol Detail | Description & Purpose |

|---|---|---|

| 1. Preparation | Test Compound Dilution | Active ingredients are dissolved in a solvent like acetone to create a stock solution, which is then serially diluted to test different concentrations [3]. |

| 2. Exposure | Surface Contact (Glass Vial Bioassay) | The inner surface of glass vials is coated with the test solution. The solvent is allowed to evaporate, leaving a dry residue. Adult mites or bees are then introduced into the vials [3]. |

| 3. Control Groups | Solvent & Reference Controls | Vials treated with solvent alone (e.g., acetone) serve as a negative control. A death control (e.g., a high dose of amitraz for mites) verifies test organism sensitivity [3]. |

| 4. Incubation | Environmental Conditions | Sealed vials are kept in darkness at standard laboratory temperature and humidity (e.g., 25-27°C, 60-65% RH) to prevent stress from variable conditions [3]. |

| 5. Data Collection | Mortality Assessment | Mortality is recorded at set intervals (e.g., 4, 24, and 48 hours). An organism is typically considered dead if it shows no movement after gentle prodding [3]. |

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1]. This disruption halts ATP production, ultimately leading to cellular death and the death of the target pest [1].

Consequences of Exposure

- Human Health: Occupational exposure during manufacturing or application in greenhouses is the primary concern, with potential routes being inhalation and dermal contact [1]. Although some evidence suggests a potential link to cancer and adverse effects on dopaminergic neurons, conclusive human data is lacking [1].

- Ecological Impact: this compound is toxic to fish, and its use can lead to the development of resistance in target mite populations [1] [2].

References

Tebufenpyrad Biotransformation and Metabolite Profile

The table below summarizes the primary biotransformation pathways and metabolites of Tebufenpyrad identified in scientific studies.

| Biotransformation Pathway | Metabolites Formed | Key Enzymes / Systems Involved | Experimental Model |

|---|---|---|---|

| Hydroxylation (Primary Phase I) | Hydroxylated forms at the ethyl group and tert-butyl group [1]. | Cytochrome P450 (CYP) enzymes [2]. | Human hepatic cells (HepaRG, PHHs), rodent studies [2] [1]. |

| Further Oxidation | Carboxylic acid derivatives from the oxidized ethyl and tert-butyl groups [1]. | Dehydrogenases [1]. | Rodent studies (in vivo) [1]. |

| Conjugation (Phase II) | Sulfate conjugates of the carboxylic acid metabolites [1]. | Sulfotransferases (SULTs) [1]. | Rodent studies; pathways showed sex-dependent differences [1]. |

Detailed Experimental Protocols

To support your own research, here are the detailed methodologies from key studies on this compound metabolism and toxicity.

Multi-omics Investigation in Human Hepatic Cells [2]

This study used a multi-omics approach to investigate the fate and effects of this compound in human liver cells.

- Cell Culture: Human hepatic HepaRG cells were cultured and differentiated following established protocols. Primary Human Hepatocytes (PHHs) and Primary Rat Hepatocytes (PRHs) were used for cross-species comparison.

- Chemical Treatment: Cells were treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for kinetic and dose-response studies. A minimum of three independent experiments were performed.

- Sample Preparation:

- Metabolomics: Both cell culture media and cell lysates were analyzed. Metabolites were extracted using ice-cold methanol and prepared for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

- Proteomics: Cell lysates were digested with trypsin, and the resulting peptides were analyzed using the same LC-HRMS platform.

- Instrumental Analysis: Analysis was performed using a Q-Exactive Plus Orbitrap mass spectrometer coupled to a UHPLC system. Data were acquired in full-scan and data-dependent MS/MS modes for both metabolomic and proteomic profiling.

- Data Processing: Raw data were processed with Compound Discoverer and Proteome Discoverer software for metabolite and protein identification, respectively. Pathway analysis was conducted using databases like KEGG and MetaboAnalyst.

Cytotoxicity and Cell Cycle Analysis in Porcine Cells [3]

This study examined the biochemical effects of this compound on reproductive cell lines.

- Cell Culture: Porcine trophectoderm (pTr) and porcine luminal epithelial (pLE) cells were cultured in standard conditions.

- Viability and Proliferation Assays: Cells were treated with this compound (0, 1, 5, 10, 25, 50 µM) for 24-72 hours.

- Cell Viability: Measured using MTT assay.

- Cell Proliferation: Assessed via BrdU incorporation assay.

- Apoptosis Assay: Apoptotic cells were detected using annexin V/propidium iodide (PI) staining followed by flow cytometry.

- Cell Cycle Analysis: Cells were fixed, stained with PI, and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.

- Intracellular Calcium Measurement: Cells were loaded with Fluo-4 AM dye, and fluorescence was measured using a microplate reader to monitor changes in cytosolic and mitochondrial calcium levels.

- Western Blotting: Protein expression related to MAPK signaling pathways and cell cycle regulation was analyzed.

Metabolic Pathway and Cellular Impact

The following diagram illustrates the primary biotransformation pathway of this compound and its key cellular consequences, integrating information from the referenced studies.

Summary of this compound's metabolism and cellular toxicity pathways.

Toxicological Implications of Biotransformation

The biotransformation of this compound is closely linked to its mechanism of toxicity, with several critical implications:

- Bioactivation vs. Detoxification: While conjugation reactions generally facilitate excretion, some oxidative metabolites may contribute to the compound's overall toxicity by enhancing its ability to disrupt mitochondrial function [2]. The parent compound itself is a potent mitochondrial complex I inhibitor [1].

- Mechanism of Toxicity: The primary mechanism is the inhibition of mitochondrial respiratory chain Complex I [2] [1]. This inhibition leads to:

- Cellular and Organ Effects: Consequences extend to:

- Species and Sex Differences: Rodent studies indicate significant differences in metabolite profiles and sensitivity between males and females, potentially linked to variations in CYP enzyme expression and conjugation pathways [1]. Human hepatic cells (HepaRG, PHHs) were also found to be more sensitive to this compound than rat hepatocytes, highlighting the importance of model selection for human risk assessment [2].

References

Comprehensive Toxicity Profile of Tebufenpyrad

The table below summarizes the key mammalian toxicity findings for tebufenpyrad from in vitro and in vivo studies.

| Toxicity Aspect | Experimental Model | Key Findings/Effects | Quantitative Data (Dose/Concentration) |

|---|

| Acute Neurotoxicity & Mitochondrial Dysfunction | Rat dopaminergic neuronal cells (N27) | • Induced cell death • Inhibited mitochondrial complex I • Increased ROS generation • Reduced mitochondrial oxygen consumption rate (OCR) • Decreased cellular ATP levels • Caused mitochondrial fragmentation | • EC₅₀: 3.98 μM (cell death) [1] • Significant effects at 3 μM [1] | | Reproductive Toxicity | Porcine trophectoderm & luminal epithelial cells | • Reduced cell viability & antiproliferative effects • Induced G1 phase cell cycle arrest • Triggered apoptosis & ROS production • Disrupted cytosolic & mitochondrial calcium homeostasis • Impaired cell migration • Altered pregnancy-related gene expression | • Effects observed at tested concentrations (specific values not provided) [2] | | Chronic Toxicity & Carcinogenicity (Database Profile) | U.S. EPA ToxRefDB (Rodent chronic/cancer studies) | • Classified as causing tissue-specific pathological lesions • Identified as a high-risk chemical for progression to cancer pathologies | • Pathology observed in >90% of chemicals in liver, kidney, thyroid, lung, testis, spleen [3] • 167 of 310 chemicals caused cancer-related pathologies [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the methodologies from pivotal studies are detailed below.

Assessing Mitochondrial Dysfunction and Oxidative Stress

This protocol is adapted from studies on rat dopaminergic neuronal (N27) cells [1].

- Cell Culture: Maintain rat N27 cells in RPMI 1640 medium, supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin. Culture at 37°C in a humidified 5% CO₂ atmosphere. Perform treatments at 65-70% confluency.

- Treatment Paradigm: Dissolve this compound in DMSO and treat cells in serum-free media for up to 3 hours. Include controls (vehicle alone) and positive controls (e.g., 1 μM rotenone).

- Cell Viability Assay (MTS): Plate cells at 0.8 × 10⁴ cells/well in a 96-well plate. After treatment, add MTS reagent and incubate for 45 minutes at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 490 nm, with a reference at 670 nm to eliminate background.

- Cytotoxicity Assay (SYTOX Green): Use Sytox Green nucleic acid stain, which only penetrates dead cells with compromised plasma membranes. Quantify fluorescence to determine the rate of cell death.

- Reactive Oxygen Species (ROS) Measurement: Load cells with 5-(and-6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA) fluorescent probe. After treatment with this compound, measure fluorescence to indicate intracellular ROS levels. Hydrogen peroxide (100 μM, 45 min) can serve as a positive control.

- Bioenergetic Profiling (Seahorse XF96 Analyzer): Measure the Oxygen Consumption Rate (OCR) in real-time. Use modulators: oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and antimycin A (Complex III inhibitor). This allows calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity.

- ATP Measurement: Use the Cell Titer Glo Luminescent Cell Viability assay, which quantifies ATP present in metabolically active cells.

- Mitochondrial Morphology (Confocal Imaging): Stain cells with MitoTracker Red CMXROS after treatment. Use confocal fluorescence imaging followed by morphometric image analysis to quantify changes in mitochondrial length and circularity.

Investigating Reproductive Toxicity and Cell Cycle Disruption

This protocol is based on the study using porcine reproductive cell lines [2].

- Cell Culture and Treatment: Use porcine trophectoderm and luminal epithelial cells. Treat with this compound and assess its impact on viability, proliferation, and function.

- Cell Viability and Proliferation: Employ standard assays (e.g., MTT, Muse Count & Viability Kit) to determine antiproliferative effects and viability reduction.

- Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze Annexin V/7-AAD staining for apoptosis and propidium iodide staining for cell cycle phase distribution (e.g., G1 arrest).

- Intracellular Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure disruptions in calcium homeostasis in the cytosol and mitochondria.

- Reactive Oxygen Species (ROS) Detection: Measure excessive ROS production using fluorescent probes like CM-H₂DCFDA.

- Western Blotting: Analyze the alteration of MAPK signaling pathways (e.g., ERK, JNK, p38) and expression of pregnancy-related genes following this compound treatment.

- Migration Assay: Conduct a wound-healing or transwell assay to evaluate the impairment of cell migration capacity.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is inhibiting mitochondrial Complex I, which triggers a cascade of cellular dysfunctions. The diagram below illustrates this key neurotoxic mechanism.

Mechanism of this compound-Induced Neurotoxicity: The compound inhibits mitochondrial Complex I, leading to ROS overproduction and ATP depletion. These primary defects converge to disrupt calcium signaling and cause mitochondrial fragmentation, ultimately triggering apoptotic cell death.

Regulatory Status and Physicochemical Properties

Understanding the compound's regulatory and physical profile is crucial for a holistic risk assessment.

| Property | Detail |

|---|---|

| Pesticide Type | Acaricide; Insecticide (Pyrazole class) [4] |

| Mode of Action | Mitochondrial complex I electron transport inhibitor (IRAC Group 21A) [4] |

| EU Approval Status | Approved until 31/01/2027; Candidate for Substitution (CfS) due to PBT (Persistent, Bioaccumulative, Toxic) criteria [4] |

| Water Solubility | 2.39 mg/L (at 20 °C, pH 7) [4] |

| Log P (Octanol-Water) | 4.93 (Indicates high lipophilicity and potential for bioaccumulation) [4] |

Risk Assessment and Conclusion

For drug development professionals and toxicologists, the following points are critical:

- Mechanistic Insights: this compound is a potent mitochondrial toxicant. Its inhibition of Complex I is a key molecular initiating event, leading to a well-defined adverse outcome pathway (AOP) involving oxidative stress, bioenergetic failure, and cell death, particularly in vulnerable cells like neurons [1] and reproductive tissues [2].

- Regulatory Considerations: Its status as a Candidate for Substitution in the EU and its profile in the U.S. EPA ToxRefDB underscore its high-hazard potential [3] [4]. This classification is primarily driven by its PBT properties and observed carcinogenic potential in rodents.

- Exposure and Risk Management: While dietary exposure from residues on crops like apples and strawberries is estimated to be below acute toxicological reference values, its high lipophilicity (Log P > 4) warrants caution for long-term bioaccumulation potential [4] [5]. Adherence to pre-harvest intervals (PHI) and maximum residue limits (MRLs) is essential to manage consumer risk [6] [7].

References

- 1. Alterations in mitochondrial dynamics induced by ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and disruption of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling Chemicals Based on Chronic Toxicity Results ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: AC 801757) - AERU [sitem.herts.ac.uk]

- 5. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]

- 6. Double exponential decay modeling for estimating ... [nature.com]

- 7. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]

Environmental Fate & Physicochemical Properties

This table summarizes core data on tebufenpyrad's behavior and potential for environmental impact, based on regulatory and experimental data [1].

| Parameter | Value | Conditions / Notes | Implication / Significance |

|---|---|---|---|

| Water Solubility | 2.39 mg/L | 20°C, pH 7 [1] | Low solubility; potential for adsorption to soil and sediment. |

| Octanol-Water Partition Coefficient (Log KOW) | 4.93 [1] | High | High potential for bioaccumulation in aquatic organisms. |

| Soil Half-Life (DT50) | 19.5 days (Lab), 13 days (Field) [1] | Aerobic conditions | Moderately persistent in the environment. |

| Toxicity to Aquatic Organisms | |||

| - Daphnia magna (EC50) | 0.078 mg/L [1] | 48-hour | Highly toxic to aquatic invertebrates. |

| - Rainbow trout (LC50) | 0.11 mg/L [1] | 96-hour | Highly toxic to fish. |

| - Freshwater Shrimp (NOEC) | 0.67 µg/L [2] | Neocaridina palmata, 21-day study | Adverse population-level effects observed at very low concentrations. |

Ecological Impact & Experimental Findings

Research highlights specific risks, particularly to freshwater ecosystems:

- Impacts on Aquatic Community Structure: A 2022 microcosm study demonstrated that a single application of this compound altered entire freshwater ecosystems [2].

- Population Suppression: Shrimp (Neocaridina palmata) and the macrophyte Ceratophyllum demersum were significantly suppressed.

- Population Stimulation: In contrast, snail (Physa fontinalis) populations were stimulated, likely due to reduced competition and predation.

- Water Quality Deterioration: The pesticide negatively affected key water quality indicators, leading to increased levels of PO₄³⁻, NH₄⁺, and electrical conductivity, suggesting a shift toward eutrophication [2].

- Crop Residue Dissipation: Field studies on Aster scaber showed that this compound dissipates with a biological half-life of 3.8 to 4.2 days [3]. This data is crucial for determining the safe pre-harvest interval to ensure residue levels at harvest are below the Maximum Residue Limit (MRL).

Detailed Experimental Protocols

Here are the methodologies from key studies on residue analysis in crops and ecotoxicology in aquatic systems.

Protocol for Determining Pesticide Residues in Crops (Aster scaber)

This method, based on a 2023 study, uses LC-MS/MS for high-sensitivity analysis [3].

- Field Experiment Design:

- Application: Commercial this compound formulation (10% emulsifiable concentrate) was applied at the recommended dose using a backpack sprayer in two geographically separate greenhouses [3].

- Sampling: Samples of Aster scaber were collected at 0, 1, 3, 5, 7, and 10 days after application. Samples were immediately transported on ice, homogenized with dry ice, and stored at -20°C until analysis [3].

- Sample Extraction and Clean-up (QuEChERS Method):

- Extraction: A 10 g homogenized sample was shaken vigorously for 30 minutes with 10 mL of acetonitrile [3].

- Phase Separation: The extract was added to a partitioning kit containing 4 g MgSO₄ and 1 g NaCl, shaken, and then centrifuged at 4000× g for 10 minutes [3].

- Analysis: The supernatant was diluted with acetonitrile and transferred to a vial for LC-MS/MS analysis [3].

- Instrumental Analysis (LC-MS/MS):

- Apparatus: Liquid chromatography coupled with tandem mass spectrometry.

- Calibration: Matrix-matched standard solutions (ranging from 0.025 to 5.0 mg/L) were used to create a calibration curve. The method was validated with recovery rates ranging from 82.0% to 115.9% [3].

The workflow for this protocol is as follows:

Protocol for Assessing Aquatic Community-Level Effects

This 2022 study used indoor microcosms to replicate freshwater environments and assess complex interactions [2].

- Microcosm Setup:

- Test System: Indoor microcosms containing water, sediment, and a standardized community of organisms, including shrimp (Neocaridina palmata), snails (Physa fontinalis), macrophytes (Ceratophyllum demersum), and plankton [2].

- Application: A single application of this compound was introduced to the water column to simulate spray drift or runoff contamination [2].

- Endpoint Measurements:

- Population Dynamics: Abundance of key species (shrimp, snails, etc.) was monitored over 21 days to determine NOEC and LOEC values [2].

- Biomarker Analysis: Chitobiase activity in shrimp was measured as a biomarker for molting disruption, using antibody-based correction for interference from snails [2].

- Bacterial Community Analysis: Planktonic bacteria were analyzed using Illumina MiSeq sequencing to observe shifts in functional flora (e.g., nitrate reducers, cellulolysis bacteria) [2].

- Water Quality: Parameters like pH, dissolved oxygen (DO), NO₃⁻, NO₂⁻, PO₄³⁻, and NH₄⁺ were regularly measured [2].

- Data Analysis:

- Statistical Methods: Principal Response Curve (PRC) and Principal Component Analysis (PCA) were used to evaluate the overall treatment effects on the entire community structure over time [2].

The conceptual framework for this ecotoxicological assessment is shown below:

Limitations and Knowledge Gaps

Based on the search results, the following areas have limited publicly available data and warrant further investigation:

- Human Health Risk Assessment: Detailed toxicological data and specific points of departure (PODs) for human health risk characterization were not available in the search results.

- Comprehensive Regulatory EIA Process: While the core environmental fate data is present, a full, structured Environmental Impact Assessment report for a specific project involving this compound was not found.

- Soil Ecosystem Studies: The available information primarily focuses on aquatic ecosystems. The impact on soil microorganisms and invertebrates is less documented.

References

Comprehensive Analytical Guide: Tebufenpyrad Residue Analysis via HPLC-MS/MS

Introduction

Tebufenpyrad is a pyrazole-based acaricide and insecticide that functions as a mitochondrial electron transport inhibitor (METI), widely used in agricultural production for controlling mites and various insect pests. The compound's chemical structure features a pyrazol-5-carboxamide moiety, which contributes to its biological activity and analytical properties. With increasing regulatory scrutiny and food safety concerns, accurate and sensitive methods for detecting this compound residues in food commodities and environmental samples have become essential for compliance with Maximum Residue Limits (MRLs) established by regulatory bodies worldwide.

The analysis of pesticide residues in complex matrices presents significant challenges due to the need for selective detection at trace levels (typically μg/kg) amidst potentially interfering compounds. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for this compound determination, offering the specificity, sensitivity, and throughput required for modern residue analysis. This application note provides detailed protocols for this compound residue analysis using HPLC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation based on current scientific literature and regulatory guidelines.

Analytical Principles and Method Selection

Chromatographic Separation Mechanisms

Reverse-phase chromatography represents the most widely employed separation mechanism for this compound analysis, utilizing C18 stationary phases with particle sizes typically ranging from 1.7-2.7 μm for optimal efficiency. The compound's moderate hydrophobicity (log P ~ 4.5) makes it well-suited for separation using aqueous-organic mobile phase systems. The typical mobile phase consists of water and acetonitrile, both modified with volatile additives such as formic acid (0.1%) or ammonium formate (5-10 mM) to enhance ionization efficiency and chromatographic performance. Under these conditions, this compound typically elutes with retention times between 5-10 minutes, depending on the specific gradient profile and column dimensions employed.

The selection of chromatographic conditions must balance resolution, analysis time, and matrix effects. Shorter columns (50-100 mm) with sub-2μm particles provide rapid analysis but may exhibit increased matrix effects, while longer columns (100-150 mm) offer improved separation at the expense of longer run times and higher backpressures. Matrix effects, particularly ionization suppression or enhancement in the mass spectrometer source, represent a significant challenge in this compound analysis and must be carefully evaluated during method development.

Mass Spectrometric Detection

This compound contains ionizable functional groups that facilitate efficient ionization under both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) conditions. ESI in positive mode typically provides superior sensitivity for this compound, generating predominant protonated molecules [M+H]+ at m/z 334. The compound fragments in a characteristic pattern when subjected to collision-induced dissociation (CID), producing product ions that enable selective multiple reaction monitoring (MRM) transitions.

Table 1: Characteristic MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

|---|---|---|---|

| 334.0 | 145.0 | 25-35 | Quantification |

| 334.0 | 117.0 | 35-45 | Confirmation |

| 334.0 | 277.0 | 15-25 | Supplementary |

The most abundant transition (typically m/z 334→145) is generally used for quantification, while secondary transitions (e.g., m/z 334→117) provide confirmation, with ion ratios serving as identification criteria according to SANTE/11813/2017 guidelines. Instrument parameters, including source temperature, desolvation gas flow, and collision cell pressure, must be optimized for each specific instrument platform to maximize sensitivity and reproducibility.

Experimental Protocols

Sample Preparation: QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach represents the most widely employed sample preparation technique for this compound residue analysis in plant matrices [1] [2]. The method provides excellent recovery with minimal steps and has been validated across numerous commodity groups.

3.1.1 Reagents and Materials

- Acetonitrile (HPLC grade)

- Ethyl acetate (HPLC grade) as alternative extraction solvent [1]

- Anhydrous magnesium sulfate (MgSO₄)

- Sodium chloride (NaCl)

- Sodium citrate tribasic dihydrate (C₆H₅Na₃O₇·2H₂O)

- Sodium hydrogencitrate sesquihydrate (C₆H₆Na₂O₇·1.5H₂O)

- Primary Secondary Amine (PSA) bonded silica (40 μm, 60 Å)

- C18 end-capped (40 μm, 60 Å)

- Graphitized carbon black (GCB)

3.1.2 Extraction Procedure

- Homogenization: Process representative sample using a high-speed blender with dry ice if necessary to maintain stability [3].

- Weighing: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

- Hydration: For dry samples (<80% moisture), add 10 mL of water and vortex for 30 seconds.

- Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

- Salting out: Add extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogencitrate) immediately and shake vigorously for 1 minute.

- Centrifugation: Centrifuge at ≥4000× g for 5 minutes at room temperature.

- Collection: Collect the upper acetonitrile layer for the cleanup step.

3.1.3 Cleanup Procedure (d-SPE)

- Transfer: Aliquot 1 mL of the acetonitrile extract into a 2-mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

- Additional sorbents: For pigmented matrices, add 7.5 mg of GCB; for fatty matrices, add 25 mg of C18.

- Vortexing: Shake vigorously for 30 seconds.

- Centrifugation: Centrifuge at ≥4000× g for 5 minutes.

- Filtration: Transfer the supernatant to an autosampler vial for analysis.

HPLC-MS/MS Analysis

3.2.1 Chromatographic Conditions

- Column: C18 (100 mm × 2.1 mm, 1.7-2.7 μm)

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Program: 0 min (20% B), 1 min (20% B), 8 min (95% B), 10 min (95% B), 10.1 min (20% B), 13 min (20% B)

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: 40°C

- Autosampler Temperature: 10°C

3.2.2 Mass Spectrometric Conditions

- Ionization Source: ESI positive mode

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/h

- Cone Gas Flow: 150 L/h

- Collision Gas Flow: 0.15 mL/min

- Nebulizer Gas: 7.0 bar

- Capillary Voltage: 3.5 kV

- MRM Transitions: As specified in Table 1

- Dwell Time: 20-50 ms per transition

Method Validation

Method validation for this compound residue analysis should follow established guidelines such as SANTE/11813/2017 [2]. The key validation parameters include:

Table 2: Method Validation Parameters for this compound Analysis

| Parameter | Acceptance Criteria | Reported Performance |

|---|---|---|

| Linearity | r² ≥ 0.99 | 0.999 or higher [4] |

| LOQ | ≤ MRL or 0.01 mg/kg | 0.01-0.033 mg/kg [1] [4] |

| Accuracy (Recovery) | 70-120% | 80.76-115.9% [1] [3] |

| Precision (RSD) | ≤ 20% | <5-20% [1] [4] |

| Matrix Effects | Documented | 19.38% (mild) [5] |

The limit of quantification (LOQ) for this compound typically ranges between 0.01-0.033 mg/kg depending on the matrix and instrumentation [1] [4]. Recovery rates should be evaluated at least at three fortification levels (LOQ, 10×LOQ, and 50×LOQ or at the MRL) with a minimum of five replicates per level. Matrix effects are quantified by comparing the analyte response in matrix-matched standards to those in pure solvent, with matrix-matched calibration recommended for quantification to compensate for suppression or enhancement effects [4].

Applications and Case Studies

Regulatory Compliance Monitoring

The validated HPLC-MS/MS method has been successfully applied to monitor this compound residues in various agricultural commodities to ensure compliance with established MRLs. Recent regulatory assessments have confirmed the suitability of this approach for monitoring programs. Following the Article 12 MRL review for this compound, the European Food Safety Authority (EFSA) confirmed that data gaps regarding analytical methods for animal commodities have been satisfactorily addressed [6] [7]. The existing MRLs for various commodities have been revised based on new residue trials, with the updated consumer risk assessment indicating no intake concerns for chronic or acute exposure [6].

Dissipation Kinetics and Pre-Harvest Intervals

HPLC-MS/MS analysis enables the study of this compound dissipation patterns in crops, providing crucial data for establishing appropriate pre-harvest intervals (PHI). Studies have demonstrated that this compound residues follow first-order kinetics with biological half-lives ranging from 3.0-4.2 days in various matrices including perilla leaves, Aster scaber, and angelica leaves [1] [3] [4]. This information supports the establishment of Pre-Harvest Residue Limits (PHRLs) to prevent MRL exceedances during export and distribution. Research has shown that this compound residues typically decline to levels below established MRLs within 10-14 days after application when used according to recommended dosage conditions [1] [3].

Troubleshooting and Best Practices

Common Issues and Solutions

- Signal Suppression: Significant matrix effects observed in complex matrices can be mitigated by effective cleanup (PSA/C18/GCB), dilution of extracts, or improved chromatographic separation.

- Carryover: Implement thorough needle and injector washing steps with strong solvent mixtures (acetonitrile:methanol, 50:50, v/v).

- Retention Time Shifts: Ensure consistent mobile phase preparation and adequate column conditioning; use column thermostatting for improved reproducibility.

- Decreased Sensitivity: Check ion source cleanliness, nebulizer performance, and mass calibration; consider replacement of worn components.

Quality Control Measures

Implement a comprehensive quality control system including:

- Procedural blanks with each batch to monitor contamination

- Matrix-matched calibration standards for quantification

- Quality control samples (fortified at low, medium, and high concentrations) with each analytical batch

- Continual calibration verification every 10-12 injections

- Participation in proficiency testing schemes when available

Conclusion

HPLC-MS/MS analysis coupled with QuEChERS sample preparation provides a robust, sensitive, and selective method for the determination of this compound residues in agricultural commodities. The method meets regulatory requirements for monitoring programs with demonstrated performance characteristics including low limits of quantification (0.01 mg/kg), excellent accuracy (80.76-115.9% recovery), and appropriate precision (RSD < 20%). The detailed protocols presented in this application note enable laboratories to implement reliable this compound residue analysis, supporting food safety monitoring and regulatory compliance efforts worldwide.

Workflow Diagram

References

- 1. A QuEChERS-based extraction method for the residual ... [pubmed.ncbi.nlm.nih.gov]

- 2. Modified QuEChERS Extraction and HPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 3. Dissipation Kinetics and Risk Assessment of Spirodiclofen ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]

- 5. (PDF) A QuEChERS‐based extraction method for the residual ... [academia.edu]

- 6. Evaluation of confirmatory data following the Article 12 MRL review for... [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of confirmatory data following the Article 12 MRL ... [efsa.europa.eu]

analytical method validation for Tebufenpyrad residues

Method Validation Parameters & Criteria

For a method to be considered valid, it must meet predefined performance criteria across several parameters. The following table summarizes the key criteria based on current guidelines for pesticide residue analysis, such as the SANTE guidelines [1].

| Validation Parameter | Acceptance Criterion | Experimental Brief |

|---|---|---|

| Retention Time (RT) Tolerance | ± 0.1 min (absolute) or ± 1% (relative to internal standard) [1] | Compare RT of analyte in sample vs. standard. |

| Linearity | Correlation coefficient (r) ≥ 0.99 [2] | Analyze calibration standards across concentration range (e.g., LOQ to 200%) [3]. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 20% (at LOQ level) [2] | Analyze at least 5 fortified sample replicates at one concentration. |

| Precision (Intermediate Precision) | RSD ≤ 20% (at LOQ level) between different days/analysts [2] | Repeat precision study on a different day with a different analyst. |

| Accuracy (Recovery) | Typically 70-120% [2] | Fortify blank matrix with analyte at multiple levels (e.g., 0.1, 1, 5, 20 ng/mL) and analyze [2]. |

| Limit of Quantification (LOQ) | Sufficiently low to verify compliance with MRL; S/N ≥ 10 [3] [2] | Fortify at decreasing concentrations to determine the lowest level meeting precision/accuracy criteria. |

| Selectivity/Specificity | No interfering peaks at analyte RT in blank control [4] | Analyze independent blank matrix samples to check for interferences. |

| Ion Ratio Tolerance | ± 30% relative (comparing sample to standard) [1] | For LC/GC-MS/MS, monitor at least two transitions (one quantifier, one qualifier). |

Detailed Experimental Protocols

Protocol 1: Accuracy (Recovery) and Precision Assessment

This protocol evaluates the method's ability to accurately recover the analyte from the sample matrix and the consistency of the results.

- Preparation of Fortified Samples: Use a certified blank control matrix.

- Prepare fortification solutions at three concentration levels (e.g., low, medium, high) to cover the working range [2].

- For each level, fortify at least five replicate samples.

- Include a separate set of calibration standards in solvent or matrix.

- Sample Preparation and Analysis: Process all fortified samples and calibration standards using the validated sample preparation method (e.g., QuEChERS [2]) and analyze via LC-MS/MS or GC-MS.

- Data Analysis:

- Accuracy: Calculate the percent recovery for each replicate.

Recovery (%) = (Measured Concentration / Fortified Concentration) × 100. - Precision: Calculate the Relative Standard Deviation (RSD%) of the recoveries for the five replicates at each level.

- Accuracy: Calculate the percent recovery for each replicate.

Protocol 2: Retention Time and Ion Ratio Confirmation for LC/GC-MS/MS

This protocol confirms the identity of the analyte by verifying its retention time and the ratio of its characteristic ions.

- Analysis Sequence: Analyze, in a single sequence:

- A calibration standard containing the analyte.

- The unknown sample.

- A blank matrix sample.

- Retention Time Check [1]:

- Measure the retention time (RT) of the analyte in the standard and the sample.

- Calculate the absolute difference:

ΔRT = |RT_sample - RT_standard|. - The identification is confirmed if ΔRT ≤ 0.1 min.

- Ion Ratio Check [1]:

- For the analyte, monitor at least one quantifier ion and one qualifier ion.

- Calculate the ion ratio (Qualifier Ion Area / Quantifier Ion Area) in both the standard and the sample.

- Calculate the relative difference:

Relative Difference (%) = |(Ratio_sample - Ratio_standard)| / Ratio_standard × 100. - The identification is confirmed if the relative difference is within ± 30%.

Tebufenpyrad-Specific Regulatory Context

This compound is a pesticide whose Maximum Residue Levels (MRLs) in the European Union were recently reviewed. The confirmatory data submitted for crops like peaches, apricots, blackberries, and dewberries were assessed as satisfactory, with updated MRLs established for some commodities [5] [6].

- Enforcement Residue Definition: "this compound (F)" (fat-soluble) [5].

- Example MRLs: The MRL for peaches and apricots was revised to 0.3 mg/kg, while the MRL for blackberries and dewberries was confirmed at 0.05 mg/kg [5].

- Analytical Scope: A validated method must be able to enforce these MRLs in the relevant crops. Additionally, a fully validated method for animal commodities is required, with MRLs set at the Limit of Quantification (LOQ), typically 0.01 or 0.05 mg/kg [5].

Workflow for Analytical Method Validation

The diagram below outlines the logical sequence and decision points in the method validation process.

Key Considerations for this compound Analysis

- Matrix Effects: Co-extracted compounds from the sample can suppress or enhance the analyte signal in mass spectrometry. Use matrix-matched calibration standards to compensate for this and ensure accurate quantification [1].

- Fat-Soluble Nature: The enforcement residue definition notes this compound as fat-soluble (F) [5]. Ensure your extraction procedure is effective for this type of compound, especially when analyzing high-oil content commodities.

- Independent Verification: For high-stakes validation, such as for regulatory submission, an independent laboratory validation may be required to confirm the method's robustness, as was done for the analytical method in animal commodities [5].

References

- 1. 2.7. Identity confirmation examples – Validation of liquid... [sisu.ut.ee]

- 2. Supporting dataset on the validation and verification of ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a headspace gas ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an analytical method for quality control ... [sciencedirect.com]

- 5. Evaluation of confirmatory data following the Article 12 MRL review for... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of confirmatory data following the Article 12 MRL ... [efsa.europa.eu]

Comprehensive Application Notes and Protocols for Tebufenpyrad in Greenhouse Crops

Introduction to Tebufenpyrad

This compound is a pyrazole carboxamide acaricide and insecticide that has been in commercial use since 1993, with registrations in Japan, the United States (2002), and various European countries. It is classified as a mitochondrial complex I electron transport inhibitor (IRAC Group 21A) that specifically blocks NADH oxidation, resulting in rapid cessation of feeding and mortality in target pests. The compound exhibits both contact and stomach action against all developmental stages of mites, including eggs, larvae, nymphs, and adults. This compound demonstrates translaminar movement within plant tissues, enabling control of pests on both upper and lower leaf surfaces, though it lacks true systemic activity within the vascular system. Its rapid knockdown effect typically achieves complete mite control within 48 hours of application, with residual activity persisting for up to five weeks under optimal conditions.

Table 1: Basic Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| IUPAC Name | N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide |

| CAS Registry Number | 119168-77-3 |

| Molecular Formula | C₁₈H₂₄ClN₃O |

| Molecular Weight | 333.8 g/mol |

| Physical State | Colorless crystalline solid |

| Melting Point | 61-62°C |

| Vapor Pressure | <1 × 10⁻² mPa (25°C) |

| Octanol-Water Partition Coefficient (log P) | 4.93 |

| Water Solubility (pH 7, 20°C) | 2.39 mg/L |

| Stability | Stable to hydrolysis (DT₅₀ >28 days at pH 5, 7, and 9) |

Application Guidelines for Greenhouse Crops

Labeled Crops and Target Pests

This compound is registered for use on a wide range of greenhouse crops, including tomatoes, peppers, cucumbers, eggplants, strawberries, ornamentals, and various leafy vegetables. It provides effective control against multiple mite species across the Tetranychus, Panonychus, Oligonychus, and Eotetranychus genera, including the two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus ulmi), and fruit tree red spider mite. The compound also exhibits secondary activity against hemipteran pests such as aphids, though its primary use remains focused on mite management.

Application Rates and Timing

Table 2: this compound Application Rates for Major Greenhouse Crops

| Crop | Application Rate | Application Volume | PHI (Days) | Maximum Applications per Season |

|---|---|---|---|---|

| Tomatoes | 500 g ai/ha | 10 g ai/hL | 7 | 1 |

| Peppers | 500 g ai/ha | 10 g ai/hL | 7 | 1 |

| Cucumbers | 500 g ai/ha | 10 g ai/hL | 7 | 1 |

| Eggplants | 500 g ai/ha | 10 g ai/hL | 7 | 1 |

| Strawberries | 500 g ai/ha | 10 g ai/hL | 7 | 1 |

| Ornamentals | 500 g ai/ha | 10 g ai/hL | - | 1 |

Greenhouse applications should be made when monitoring programs detect early infestations, as this compound is most effective against developing populations before they reach damaging levels. For optimal coverage, applications should utilize medium-fine sprays with sufficient volume to ensure thorough coverage of both upper and lower leaf surfaces. Due to the high risk of resistance development, only one application per growing season is recommended, with rotation to acaricides from different IRAC mode of action groups.

Formulations and Compatibility

This compound is commercially available in several formulations, including emulsifiable concentrates (EC) at 10-20%, wettable powders (WP) at 10-20%, water-dispersible granules, and oil-in-water emulsions. The selection of formulation type should consider compatibility with existing spray equipment, potential for phytotoxicity, and required residue profiles. Compatibility studies with other pesticides should be conducted on a small scale before mixing in commercial applications, though the compound is generally compatible with most commonly used greenhouse pesticides except strongly alkaline mixtures.

Residue Dynamics and Pre-Harvest Intervals

Dissipation Patterns in Greenhouse Crops

Recent studies have investigated the dissipation dynamics of this compound across various crops to establish appropriate pre-harvest residue limits (PHRLs). In angelica leaves, field trials demonstrated a biological half-life of 3.0-4.2 days for this compound, with dissipation constants ranging between 0.0960 and 0.1725 across different growing regions [1]. This rapid dissipation follows first-order kinetics, with residue levels decreasing to below maximum residue limits (MRLs) within the established pre-harvest interval (PHI) of 7 days when applied according to label directions.

Strawberry studies have further confirmed that this compound exhibits a dissipation half-life of 1.3-4.8 days across various pesticide classes, consistent with the pattern observed in leafy vegetables [2]. The compound's relatively short persistence profile reduces the risk of extended residual activity while providing sufficient protection during critical pest management periods. The establishment of PHRLs enables growers to monitor residue levels before harvest and make informed decisions regarding harvest timing to ensure compliance with MRL regulations.

Maximum Residue Limits and International Standards

Table 3: Maximum Residue Limits (MRLs) for this compound in Select Crops

| Commodity | MRL (mg/kg) | Region/Regulating Body |

|---|---|---|

| Pome Fruits | 0.2-0.5 | European Union |

| Strawberries | 0.5-1.0 | European Union |

| Tomatoes | 0.5-1.0 | European Union |

| Cucumbers | 0.2-0.5 | European Union |

| Peppers | 0.5-1.0 | European Union |

| Leafy Vegetables | 1.0-2.0 | European Union |

The European Union has established a comprehensive regulatory framework for this compound under Regulation (EC) No 396/2005, with approval currently extending until January 31, 2027 [3]. The compound has been identified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria, indicating the need for particularly careful risk mitigation measures during use. The acceptable daily intake (ADI) for this compound has been established at 0.02 mg/kg body weight by the Joint Meeting on Pesticide Residues (JMPR), with an acute reference dose (ARfD) of the same value.

Safety and Environmental Considerations

Toxicological Profile

This compound exhibits moderate acute oral toxicity, with LD₅₀ values of 595 mg/kg for male rats and 997 mg/kg for female rats. The acute percutaneous LD₅₀ in rats exceeds 2000 mg/kg, indicating low dermal absorption potential. The compound is non-irritating to skin but slightly irritating to eyes in rabbit studies and does not function as a skin sensitizer in guinea pig models [4]. Inhalation toxicity studies demonstrated LC₅₀ values of 2660 mg/m³ for male rats and >3090 mg/m³ for female rats.

Recent investigations into cellular effects have revealed that this compound can induce cell cycle arrest at the G1 phase and disrupt calcium homeostasis in mammalian cells at concentrations exceeding typical environmental exposure levels [5]. In porcine trophectoderm and luminal epithelial cells, this compound triggered apoptosis and excessive reactive oxygen species production, potentially affecting implantation processes [6]. Hepatic toxicity studies using human HepaRG cells demonstrated that this compound undergoes extensive metabolism in liver systems and can influence PPARγ and STAT signaling pathways at micromolar concentrations [7].

Ecotoxicology and Environmental Fate

This compound presents high toxicity to aquatic organisms, particularly fish, with a 48-hour LC₅₀ for carp of 0.073 mg/L [4]. Daphnia species also show sensitivity, with a 3-hour LC₅₀ of 1.2 mg/L. In contrast, the compound demonstrates low toxicity to honeybees and birds, with acute oral LD₅₀ for mallard ducks >2000 mg/kg and dietary LC₅₀ for mallard ducks and bobwhite quail >5000 mg/kg diet.

Environmental fate studies indicate that this compound undergoes aerobic degradation in soil with a half-life of 20-30 days. The soil adsorption coefficient (Koc) ranges from 1380 to 4930, indicating moderate to high adsorption potential and low mobility in most agricultural soils. The compound is classified as "not readily biodegradable" and poses a category 1 hazard for both acute and chronic risk to aquatic environments [3]. These environmental characteristics necessitate careful application practices in greenhouse settings to prevent contamination of water systems through drainage or runoff.

Resistance Management

Several mite species, including Tetranychus urticae and Yetranychus kanzawai, have demonstrated the capacity to develop resistance to this compound [3]. To mitigate resistance development, implement the following strategies:

- Rotate applications with acaricides from different IRAC mode of action groups

- Limit to one application per growing season on any given crop

- Combine with non-chemical control methods such as biological controls

- Monitor efficacy closely to detect early signs of decreasing sensitivity

- Implement refuge areas where susceptible populations can persist

Experimental Protocols

Residue Analytical Method for Plant Tissues

5.1.1 Scope and Principle

This protocol describes a precise and accurate method for determining this compound residues in greenhouse crop matrices using QuEChERS extraction followed by LC-MS/MS analysis. The method has been validated for various crops including tomatoes, cucumbers, peppers, strawberries, and leafy vegetables with a limit of quantification (LOQ) of 0.01 mg/kg [1].

5.1.2 Reagents and Materials

- Reference standards: this compound (purity ≥98.0%)

- Solvents: HPLC-grade acetonitrile, methanol, LC-MS grade water

- QuEChERS extraction kits: Containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate

- d-SPE cleanup kits: Containing PSA (25 mg) and MgSO₄ (150 mg)

- Mobile phase additives: Ammonium formate (10 M), formic acid (99.0%)

5.1.3 Equipment

- Liquid chromatography system with reverse-phase C18 column (100 mm × 2.1 mm, 1.8 μm)

- Tandem mass spectrometer with electrospray ionization (ESI) source

- Analytical balance (precision 0.0001 g)

- Centrifuge (capable of 5000 × g)

- Vortex mixer

- Ultrasonic bath

5.1.4 Sample Preparation and Extraction

- Homogenization: Representative crop samples are homogenized using a food processor at high speed until a consistent paste is achieved.

- Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

- Extraction: Add 10 mL acetonitrile and shake vigorously for 1 minute.

- Salt addition: Add contents of QuEChERS extraction pouch and shake vigorously for 3 minutes.

- Centrifugation: Centrifuge at 5000 × g for 5 minutes at 20°C.

- Cleanup: Transfer 6 mL supernatant to d-SPE tube containing PSA and MgSO₄, shake for 1 minute, and centrifuge at 5000 × g for 5 minutes.

- Filtration: Transfer supernatant to autosampler vials through a 0.22-μm PTFE filter.

5.1.5 LC-MS/MS Analysis Conditions

- Column temperature: 40°C

- Injection volume: 5 μL

- Mobile phase A: 5 mM ammonium formate in water with 0.1% formic acid

- Mobile phase B: Methanol with 0.1% formic acid

- Flow rate: 0.3 mL/min

- Gradient program: Initial 20% B (0-1 min), increase to 95% B (1-8 min), hold 95% B (8-12 min), return to 20% B (12-12.1 min), equilibrate (12.1-15 min)

- Ionization mode: Positive electrospray (ESI+)

- Multiple reaction monitoring (MRM) transitions: 334.1→145.1 (quantitation), 334.1→117.1 (confirmation)

5.1.6 Method Validation Parameters

The method validation should demonstrate:

- Linearity: Correlation coefficient (R²) ≥0.999 in range 0.005-0.5 mg/kg

- Accuracy: Recovery rates of 94.5-111.1% for fortification levels

- Precision: Relative standard deviation (RSD) ≤20% for repeated analyses

- Matrix effects: Evaluation and compensation using matrix-matched calibration standards

The following diagram illustrates the complete analytical workflow:

Mode of Action and Biochemical Effects

This compound functions as a potent inhibitor of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase), specifically blocking electron transfer from NADH to ubiquinone. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, ultimately impairing ATP synthesis through oxidative phosphorylation. The following diagram illustrates the molecular mechanisms and cellular consequences of this compound exposure:

The primary biochemical effects begin with the specific inhibition of mitochondrial complex I enzymes without affecting other respiratory chain complexes [7]. This inhibition leads to reactive oxygen species (ROS) overproduction and general ATP depletion throughout exposed cells. The resulting energy crisis and oxidative stress trigger disruption of calcium homeostasis in both cytosol and mitochondria, activating several stress response pathways.

At the cellular level, these disruptions manifest as cell cycle arrest in the G1 phase and reduced migratory capacity in various cell types [5]. Longer exposures or higher concentrations ultimately activate apoptotic pathways through both mitochondrial and death receptor signaling cascades. In mammalian reproductive systems, these effects can potentially compromise implantation processes through effects on both trophectoderm and uterine epithelial cells [6]. In hepatic systems, this compound exposure influences PPARγ and STAT signaling pathways, potentially disrupting metabolic functions [7].

Conclusion

This compound remains a valuable tool for integrated mite management in greenhouse production systems when used according to established guidelines. Its rapid knockdown activity against multiple mite developmental stages, combined with favorable safety profiles for pollinators and mammals when properly applied, supports its continued use in resistance management rotations. However, the compound's high aquatic toxicity and potential for resistance development necessitate careful application practices and adherence to restricted use patterns.

Future research directions should focus on optimizing application timing through improved monitoring techniques, developing precision application technologies to reduce environmental loading, and elucidating sublethal effects on non-target organisms at field-realistic concentrations. Additionally, further investigation into the molecular mechanisms underlying its effects on mammalian systems will contribute to more comprehensive risk assessments and application safety guidelines.

References

- 1. Comparative Biological Half-Life of Penthiopyrad and ... [pmc.ncbi.nlm.nih.gov]

- 2. Dissipation dynamics, processing factors and risk ... [sciencedirect.com]

- 3. This compound (Ref: AC 801757) - AERU [sitem.herts.ac.uk]

- 4. 吡螨胺 4-chloro-N-[[4-(1,1-dimethylethyl) phenyl]... This compound [agropages.com]

- 5. This compound induces cell cycle arrest and disruption of ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Cell Cycle Arrest and Disruption of ... [ssrn.com]

- 7. Fate and PPARγ and STATs-driven effects of the ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Establishing Tebufenpyrad Pre-Harvest Residue Limits (PHRLs)

Introduction to Tebufenpyrad: Chemical and Regulatory Profile

This compound is a potent mitochondrial electron transport inhibitor (METI) acaricide classified under IRAC MoA Group 21A that functions by disrupting cellular energy production in target pests. This pyrazolecarboxamide compound exhibits strong activity against various mite species through both contact and ingestion modes of action, making it particularly valuable for integrated pest management programs in high-value agricultural systems. The chemical's translaminar properties enable it to penetrate leaf tissues and reach pests residing on the undersides of leaves, providing comprehensive protection that is less dependent on complete spray coverage [1] [2].

The establishment of Pre-Harvest Residue Limits (PHRLs) for this compound represents a critical component of food safety management systems, particularly as regulatory agencies worldwide strengthen monitoring of pesticide residues in agricultural commodities. PHRLs serve as proactive management tools that specify maximum permissible pesticide concentrations at designated intervals before harvest, enabling growers to make informed decisions regarding crop scheduling and pesticide application timing. This approach complements traditional Maximum Residue Limits (MRLs) by providing actionable data during the pre-harvest phase rather than after harvest when remediation options are limited [3]. For this compound, establishing accurate PHRLs is especially important due to its persistence characteristics and use patterns on various crops, including angelica leaves, Aster scaber, fruits, and vegetables [3] [4].

Comprehensive PHRL Establishment Protocol: Workflow Overview

Table 1: Key Chemical Properties of this compound Relevant to PHRL Studies

| Property | Specification | Significance in PHRL Studies |

|---|---|---|

| Chemical Formula | C₁₈H₂₄ClN₃O | Determines analytical detection methods |

| Molecular Mass | 333.86 g·mol⁻¹ | Essential for residue quantification |

| Water Solubility | 2.39 mg/L at pH 7, 20°C | Influences dissipation rate and mobility |

| Octanol-Water Partition Coefficient (Log P) | 4.93 | Indicates high lipophilicity and potential for bioaccumulation |

| Melting Point | 64-66°C | Affects environmental stability |

| Vapor Pressure | <0.00015 mPa (20°C) | Low volatility reduces atmospheric dissipation |

| Hydrolysis Half-life | Stable at pH 4-9 | Persistence in various environmental conditions |

| Primary Formulations | 20% WP, 10% EC | Influences application methods and residue profiles |

The following diagram illustrates the comprehensive workflow for establishing this compound PHRLs, integrating field experiments, laboratory analysis, and computational modeling:

Field Experimental Design and Implementation

Site Selection and Trial Setup

Field trials must be conducted in minimum three geographically distinct locations with varying climatic conditions to account for environmental influences on pesticide dissipation. Each location should have latitude differences exceeding 20 km to ensure meaningful environmental variation, with considerations for factors such as temperature, humidity, rainfall patterns, and soil characteristics that may influence residue persistence. For this compound studies on angelica leaves, research demonstrated the importance of multi-location trials conducted in regions such as Sancheong-gun (Gyeongsangnam-do), Jeonju-si (Jeollabuk-do), and Jecheon-si (Chungcheongbuk-do) to capture regional variations in dissipation kinetics [3]. Each experimental site must include buffer zones of at least 1 meter between treated replicate areas to prevent cross-contamination, with each treatment plot covering a minimum area of 10 m² to ensure representative sampling throughout the study period [3].

Treatment Applications and Sampling Protocol

Pesticide applications must follow manufacturer recommendations and regional guidelines for safe use. For this compound (10% EC), applications should be prepared at 2000-fold dilution (approximately 10 mL product/20 L total solution) and applied as a foliage treatment at a rate of 120 L/10 acres using calibrated backpack sprayers [3]. Application timing should respect the established pre-harvest interval (PHI), which is typically 7 days for angelica leaves with a single application permitted before harvest [3]. Sample collection should occur at 0 (2-4 hours after application), 1, 3, 5, 7, and 10 days after pesticide application, with each sampling point collecting 15 individual units from each treatment replicate to ensure statistical robustness [3] [4]. All samples must be immediately transported to the laboratory under controlled temperature conditions (ideally with ice packs) to prevent residue degradation prior to analysis.

Analytical Methodologies for Residue Quantification

Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the gold standard for pesticide residue extraction in plant matrices. For this compound analysis in angelica leaves, the validated protocol involves homogenizing 10 g of representative sample with 10 mL of acetonitrile followed by the addition of QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, and 0.5 g Na₂HCitr·1.5H₂O) [3]. After vigorous shaking and centrifugation, the supernatant undergoes a dispersive-SPE cleanup using 25 mg PSA and 150 mg MgSO₄ to remove interfering compounds such as organic acids, pigments, and sugars [3]. For alternative matrices like apples, studies have demonstrated effectiveness with acetone-based extraction followed by liquid-liquid partitioning with methylene chloride and Florisil column cleanup,

particularly when analyzing multiple pesticide residues with varying polarities [5].

Instrumental Analysis and Method Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for this compound quantification due to its high sensitivity and selectivity. The method should demonstrate good linearity with a correlation coefficient (R²) ≥ 0.999 within the quantitation range of 0.005 to 0.5 mg/kg [3]. Method validation must establish recovery rates within the acceptable range of 70-120% with relative standard deviations (RSD) ≤ 20%; for this compound in angelica leaves, recovery rates of 94.5-111.1% have been documented [3]. The limit of quantification (LOQ) should be established at or below 0.01 mg/kg to ensure adequate sensitivity for monitoring residue dissipation patterns, particularly as concentrations approach the established MRLs [3]. Given the substantial matrix effects observed with this compound (reported as medium-to-strong), matrix-matched calibration standards must be employed to ensure accurate quantification [3].

Table 2: Method Validation Parameters for this compound Residue Analysis

| Validation Parameter | Acceptance Criteria | Documented Performance in Angelica Leaves |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | > 0.999 within 0.005-0.5 mg/kg range |

| Recovery (%) | 70-120% | 94.5-111.1% |

| Relative Standard Deviation | ≤ 20% | Within acceptable limits |

| Limit of Quantification | ≤ 0.01 mg/kg | 0.01 mg/kg |

| Matrix Effect | Compensated with calibration | Medium-to-strong, addressed with matrix-matched calibration |

| Storage Stability | 70-120% | Within acceptable range over study period |

Dissipation Kinetics and Modeling Approaches

Kinetic Models for PHRL Estimation

Dissipation kinetics of this compound follow predominantly first-order decay patterns characterized by progressive reduction in residue concentrations over time. The half-life (DT₅₀) represents the time required for the pesticide residue concentration to decrease by 50% and is calculated from the dissipation constant (k) using the formula: DT₅₀ = ln(2)/k [3]. Research on angelica leaves has documented biological half-lives of 3.0-4.2 days for this compound across different geographical locations, with dissipation constants ranging between 0.0960-0.1725 depending on environmental conditions [3]. For Aster scaber, reported half-lives are slightly longer at 3.8-4.2 days, emphasizing the importance of crop-specific kinetics [4]. While first-order kinetics have traditionally been applied, recent evidence suggests that double-exponential models may provide superior fit for certain pesticide-crop combinations, particularly when multiple dissipation mechanisms operate simultaneously [5].

Advanced Modeling Techniques

Double-exponential decay modeling accounts for both the initial rapid dissipation phase (often influenced by environmental factors) and the subsequent slower degradation phase (typically governed by biochemical processes). This approach has demonstrated superior performance (R² = 0.67-1.00) compared to traditional zero-, first-, and second-order models for pesticides in apples, suggesting its potential applicability for this compound PHRL estimation [5]. The double-exponential model is expressed mathematically as:

Cₜ = A·e^(-αt) + B·e^(-βt)

Where Cₜ is the concentration at time t, A and B are regression coefficients representing the initial concentrations of two pesticide pools, and α and β are their respective dissipation rate constants [5]. This model's parameters enable more accurate PHRL estimation for determining safe harvest dates that ensure compliance with established MRLs [5].

The following diagram illustrates the relationship between dissipation modeling and PHRL establishment:

PHRL Derivation and Risk Assessment Implementation

PHRL Calculation Methodology

Pre-Harvest Residue Limits are calculated using dissipation kinetic parameters to estimate the maximum permissible residue concentration at specific time points before harvest that will ensure compliance with MRLs at harvest. The PHRL derivation process involves selecting the most conservative dissipation constant (typically the minimum value of the regression coefficient from the dissipation curve regression equation) to establish safety margins that account for environmental variability [3]. For this compound in angelica leaves, the calculated dissipation constants ranged between 0.0960-0.1720 across different field sites, with the most conservative value used for PHRL establishment [3]. The PHRL is then calculated using the formula:

PHRL = MRL × e^(k×t)

Where k is the dissipation constant and t is the time before harvest [3]. This approach ensures that if residue concentrations exceed the PHRL at the specified pre-harvest interval, growers can implement measures such as disposal, shipment delay, or purpose conversion to prevent MRL violations at harvest [3].

Risk Assessment and Safety Profiling

Human health risk assessment for this compound residues involves calculating the hazard quotient (HQ) to evaluate potential consumer exposure in relation to established toxicological reference values. The HQ is derived by comparing the estimated daily intake (EDI) with the acceptable daily intake (ADI), where an HQ value less than 100% indicates acceptable risk levels [4]. Studies of this compound on Aster scaber have demonstrated that the hazard quotient remains below 100% at all pre-harvest intervals when applications follow established guidelines, confirming the safety profile of properly managed this compound applications [4]. However, research has identified that for certain crops like angelica leaves, this compound residue levels at PHI dates may exceed 80% of the MRL, potentially necessitating reassessment of established MRLs and safe use guidelines to ensure consumer protection [3].

Table 3: Documented this compound Dissipation Parameters Across Crops

| Crop | Half-Life (Days) | Dissipation Constant Range | PHRL Establishment |

|---|---|---|---|

| Angelica Leaves | 3.0-4.2 | 0.0960-0.1725 | Could not be established (residues >80% MRL at PHI) |

| Aster scaber | 3.8-4.2 | Not specified | 3.6-7.2 mg/kg (10 days before harvest) |

| Apples | Not specifically reported for this compound | Double-exponential model preferred | Methodology established |

Stewardship and Compliance Considerations

Resistance Management and Application Best Practices

This compound resistance has been documented in multiple mite species, including Tetranychus urticae in Western Australian apple orchards, highlighting the critical importance of resistance management strategies [6]. As a METI acaricide (IRAC Group 21A), this compound must be incorporated into structured rotation programs with non-21A mode of action products to delay resistance development [1] [2]. Application guidelines recommend limiting total 21A uses per season and avoiding consecutive applications through the implementation of treatment thresholds based on regular scouting rather than calendar-based scheduling [1]. Proper application techniques must emphasize complete coverage with particular attention to leaf undersides where mites often reside, utilizing the product's translaminar movement to maximize efficacy while potentially reducing application rates [1] [2].

Regulatory Status and Compliance Framework

This compound maintains approval under EC Regulation 1107/2009 with an expiration date of January 31, 2027, but has been classified as a Candidate for Substitution (CfS) in the European Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [7]. This designation necessitates heightened scrutiny of residue data and may influence future MRL establishments. In the Republic of Korea, where the PHRL framework is actively expanding, this compound is registered for use on various crops with established MRLs, though the number of PHRLs (1,241 as of January 2024) remains substantially lower than MRL registrations (12,422) [3]. Researchers establishing PHRL protocols must consult region-specific regulatory frameworks and acknowledge that MRLs and PHRLs are crop- and country-specific, requiring localized data rather than extrapolation from other regions or crops.

Conclusion

The establishment of scientifically robust Pre-Harvest Residue Limits for this compound requires meticulous implementation of standardized protocols encompassing field trial design, analytical method validation, dissipation kinetics modeling, and risk assessment. The presented application notes and protocols provide a comprehensive framework for researchers and regulatory scientists to generate reliable PHRL data that balances agricultural productivity with food safety imperatives. Particular attention must be paid to the crop-specific dissipation characteristics of this compound, which exhibits varying persistence patterns across different agricultural commodities. Future research directions should prioritize the validation of advanced modeling approaches such as double-exponential decay models for this compound, expansion of PHRL establishments to additional crops, and investigation of environmental factors influencing dissipation rates to enhance the predictive accuracy of pre-harvest residue management tools.

References

- 1. 20% WP Insecticide - POMAIS Agriculture this compound [pomais.com]

- 2. This compound | Acaricide | Miticide | Mite Control [nichino-europe.com]

- 3. Comparative Biological Half-Life of Penthiopyrad and this compound in... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Dissipation Kinetics and Risk Assessment of Spirodiclofen and... [scispace.com]

- 5. Double exponential decay modeling for estimating ... [nature.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound (Ref: AC 801757) - AERU [sitem.herts.ac.uk]

Tebufenpyrad Analysis in Food Matrices: Comprehensive Application Notes

References

- 1. Liquid chromatography–electrospray quadrupole ion-trap ... [sciencedirect.com]

- 2. False Positive Identification of Pesticides in Food Using the ... [mdpi.com]

- 3. Dissipation Kinetics and Risk Assessment of Spirodiclofen ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Biological Half-Life of Penthiopyrad and ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Biological Half-Life of Penthiopyrad and ... [mdpi.com]

Tebufenpyrad storage stability in crop samples

Evidence of Storage Stability Assessment

The table below summarizes the key studies that mention storage stability testing for tebufenpyrad, confirming its importance in method validation.

| Study Focus (Crop) | Storage Stability Findings | Citation |

|---|---|---|

| Aster Scaber | Recovery rates tested after 150 and 162 days of frozen storage (below -20°C). | [1] |

| Angelica Leaves | Method accuracy (including storage stability) was validated, falling within the acceptable range of 70–120% (RSD ≤ 20%). | [2] |

| General Requirement | A fully validated storage stability study in high oil content commodities was identified as a required data gap during the EU's MRL review. | [3] [4] |

Reconstructed Workflow for Storage Stability Testing

The following diagram illustrates the general workflow for conducting a storage stability study, based on standard practices in the field.

The specific experimental details, while not fully elaborated in the search results, can be inferred from standard practices [2] [1]:

- Sample Preparation: Homogenized crop samples are fortified with a known concentration of this compound standard or collected from field trials. These are stored in sealed containers.